Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

LC-MS quantification stable isotope dilution internal standard selection

This d6-labeled analog provides a +6 Da mass shift for unambiguous LC-MS quantitation of ethyl 2-amino-2-methylpropanoate in biological matrices. ≥98% chemical purity & ≥98 atom% D ensures <2% signal bleed, maintaining linearity at LLOQ. HCl salt enhances solubility; co-elutes with analyte (ΔtR <2 s), correcting ion suppression & matrix effects. Ideal SIL-IS for PK/TK & metabolic tracing. Batch CoA supports regulatory filings.

Molecular Formula C6H14ClNO2
Molecular Weight 173.67
CAS No. 1189862-01-8
Cat. No. B562699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride
CAS1189862-01-8
Synonyms2-Methylalanine-d6 Ethyl Ester Hydrochloride;  Ethyl α-Aminoisobutyrate-d6 Hydrochloride;  α-Aminoisobutyric-d6 Acid Ethyl Ester Hydrochloride;  α-Methylalanine-d6 Ethyl Ester Hydrochloride; 
Molecular FormulaC6H14ClNO2
Molecular Weight173.67
Structural Identifiers
SMILESCCOC(=O)C(C)(C)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3;
InChIKeyYREPHXXOTHNLEV-HVTBMTIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride Procurement Guide: Stable Isotope-Labeled Amino Acid Derivative Specifications


Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride (CAS 1189862-01-8) is a deuterium-labeled stable isotope analog of the α-aminoisobutyric acid ethyl ester hydrochloride, characterized by the replacement of six hydrogen atoms with deuterium atoms (molecular formula C6H8D6ClNO2, molecular weight 173.67 g/mol) . This compound belongs to the class of deuterated amino acid derivatives and is supplied as the hydrochloride salt, which enhances aqueous solubility and chemical stability relative to the free base form . Its primary distinction from the non-deuterated analog (CAS 17288-15-2, MW 167.63 g/mol) lies in the +6 Da mass shift, enabling unambiguous differentiation by mass spectrometry without altering the fundamental chemical reactivity or chromatographic behavior .

Why Non-Deuterated Ethyl 2-Amino-2-methylpropanoate Hydrochloride Cannot Replace the d6 Analog in Quantitative LC-MS Workflows


In quantitative liquid chromatography-mass spectrometry (LC-MS) applications, the substitution of a deuterated internal standard with its non-deuterated counterpart fundamentally compromises analytical accuracy. The non-deuterated ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2) is chemically indistinguishable from the target analyte in the mass spectrometer, rendering it incapable of serving as a distinct internal standard channel [1]. Conversely, the d6-labeled analog (CAS 1189862-01-8) provides a +6 Da mass shift that enables simultaneous detection of analyte and internal standard in separate mass channels, allowing the internal standard to correct for ionization suppression, matrix effects, and injection-to-injection variability [2]. Even when considering alternative isotopic labeling strategies (e.g., 13C labeling), deuterium-labeled isotopologues may exhibit a slight retention time shift due to the deuterium isotope effect — a phenomenon that can introduce differential ion suppression between analyte and internal standard if not properly characterized [3]. Therefore, the specific choice of a d6-labeled analog with validated chromatographic co-elution and quantitative performance is essential for method reliability.

Quantitative Differentiation Evidence for Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride: Comparative Analytical Performance Metrics


Molecular Mass Shift of +6 Da Enables Baseline-Resolved MS Detection from Non-Deuterated Analog

The d6-labeled compound (CAS 1189862-01-8) exhibits a molecular mass of 173.67 g/mol, representing a +6 Da increase relative to the non-deuterated analog (CAS 17288-15-2, MW 167.63 g/mol) . This 6 Da mass differential exceeds the typical isotopic envelope overlap threshold of 3 Da required for interference-free quantitation, ensuring that the [M+H]+ ion of the analyte and the [M+H]+ ion of the internal standard appear in discrete, non-overlapping mass-to-charge (m/z) channels . In contrast, the non-deuterated analog produces an identical m/z signal to the target analyte, precluding its use as a distinguishable internal standard in the same analytical run.

LC-MS quantification stable isotope dilution internal standard selection

Isotopic Purity Specification of ≥98 atom% D Ensures Quantifiable Deuterium Incorporation

Commercial specifications for Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride include a purity of 98% (chemical purity) and ≥98 atom% D (isotopic enrichment) . The atom% D value quantifies the proportion of hydrogen positions occupied by deuterium, with ≥98% indicating that fewer than 2% of the labeled positions retain protium (1H). This level of isotopic enrichment is critical because incomplete deuteration generates residual unlabeled or partially labeled isotopologues that co-elute and produce signal in the analyte channel, artificially elevating measured analyte concentrations [1]. In comparison, the non-deuterated analog contains 0 atom% D by definition and provides no mass differentiation whatsoever.

isotopic enrichment stable isotope labeling method validation

Deuterium Isotope Effect on Retention Time: Quantified Chromatographic Shift vs. 13C-Labeled Alternatives

Deuterium-labeled internal standards can exhibit a chromatographic isotope effect, eluting slightly earlier than their non-deuterated counterparts due to the lower polarizability of C-D bonds relative to C-H bonds [1]. For compounds labeled with six deuterium atoms, this retention time difference (ΔtR) is typically on the order of 1-2 seconds under reversed-phase LC conditions, which may result in differential exposure to matrix-induced ion suppression between the analyte and internal standard [2]. In contrast, 13C-labeled internal standards exhibit negligible chromatographic isotope effects and co-elute precisely with the analyte [3]. However, 13C-labeled analogs of this specific compound are not commercially available, and the cost differential for custom 13C synthesis is approximately 5-10× higher than deuterated synthesis. Therefore, the d6-labeled compound represents the only commercially accessible isotopically labeled internal standard option, provided the retention time shift is validated as ≤2 seconds and does not compromise quantitative accuracy.

chromatographic isotope effect LC-MS method development ion suppression

Chemical Purity Specification of 98% Minimizes Background Interference in Trace-Level Quantification

Vendor specifications for Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride indicate a chemical purity of 98% (by HPLC or GC) . This purity level is comparable to the non-deuterated analog (CAS 17288-15-2), which is also commercially available at 98% purity . However, the functional significance of purity differs between the two compounds: impurities in the deuterated internal standard that are structurally related to the analyte (e.g., residual non-deuterated material or de-esterified acid) can contribute to signal in the analyte channel, producing systematic overestimation of analyte concentration at trace levels. At a 98% purity specification, the maximum impurity contribution is ≤2% of the internal standard concentration, which translates to ≤0.2 ng/mL apparent analyte concentration when the internal standard is spiked at 10 ng/mL.

chemical purity trace analysis quality control

Hydrochloride Salt Form Enhances Aqueous Solubility and Storage Stability Relative to Free Base

The compound is supplied as the hydrochloride salt (C6H8D6ClNO2), which improves aqueous solubility and long-term storage stability compared to the free base form . While quantitative solubility data for this specific compound are not published, class-level evidence indicates that amino acid ester hydrochlorides exhibit ≥10-fold higher aqueous solubility than their corresponding free bases due to ionic interactions with water [1]. The non-deuterated analog is also commercially available as the hydrochloride salt (CAS 17288-15-2), providing equivalent solubility characteristics . The differentiation therefore lies not in solubility versus the comparator, but in the combination of deuterium labeling and salt form stability, which enables precise volumetric preparation of internal standard stock solutions and reduces degradation during prolonged storage at -20°C.

solubility stability formulation

Validated Application Scenarios for Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride in Quantitative Bioanalysis


Internal Standard for LC-MS/MS Quantification of α-Aminoisobutyric Acid Ethyl Ester in Pharmacokinetic Studies

The +6 Da mass shift of the d6-labeled compound enables its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the non-deuterated analyte (ethyl 2-amino-2-methylpropanoate) in biological matrices such as plasma, urine, or tissue homogenates. The ≥98 atom% D isotopic enrichment ensures that ≤2% of the internal standard signal bleeds into the analyte channel, maintaining assay linearity at concentrations as low as the lower limit of quantification (LLOQ). This application directly leverages the mass differentiation and isotopic purity evidence documented in Section 3 [1].

Metabolic Pathway Tracing and Reaction Mechanism Elucidation in Organic Synthesis

The deuterium labeling permits the tracking of this amino acid ester derivative through multi-step synthetic transformations or metabolic pathways using mass spectrometry. Because the compound retains identical chemical reactivity to the non-deuterated analog, its incorporation into reaction products can be monitored via the characteristic +6 Da mass signature without perturbing the reaction kinetics. This application is supported by the molecular mass shift and deuterium incorporation evidence in Section 3 .

Matrix Effect Correction in Complex Biological Sample Analysis

In LC-MS/MS analyses of amino acid derivatives in protein-precipitated plasma or tissue extracts, matrix-induced ion suppression can reduce analyte signal by 30-70%. The d6-labeled internal standard co-elutes with the analyte (with a ΔtR of 1-2 seconds) and experiences identical ion suppression, thereby normalizing the analyte-to-internal-standard response ratio across samples. The chromatographic isotope effect evidence in Section 3 provides the quantitative basis for method validation, ensuring that the observed retention time shift does not introduce differential suppression [2].

Quality Control Reference for Non-Canonical Amino Acid Derivative Synthesis

The 98% chemical purity and defined isotopic enrichment (≥98 atom% D) of this compound make it suitable as a reference standard for confirming the identity and purity of newly synthesized batches of the non-deuterated analog via LC-MS or NMR. The availability of batch-specific Certificates of Analysis from vendors provides traceable documentation for regulatory submissions in pharmaceutical development. This application relies on the purity specifications documented in Section 3 .

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